molecular formula C4H16IN4P B2483210 Tetrakis(methylamino)phosphonium iodide CAS No. 20711-34-6

Tetrakis(methylamino)phosphonium iodide

Cat. No.: B2483210
CAS No.: 20711-34-6
M. Wt: 278.078
InChI Key: FHZYWZLPNZBYRB-UHFFFAOYSA-M
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Description

Tetrakis(methylamino)phosphonium iodide is a quaternary phosphonium salt characterized by four methylamino groups bonded to a central phosphorus atom, with an iodide counterion. This compound belongs to the broader class of tetrakis(amido)phosphonium salts, which are synthesized via reactions of amines, phosphorus, and iodine . Its structure imparts unique electronic and steric properties, making it relevant in coordination chemistry and as a precursor for phosphorus-containing heterocycles. This article provides a detailed comparison with structurally analogous phosphonium salts, emphasizing synthesis, physicochemical properties, reactivity, and applications.

Properties

IUPAC Name

tetrakis(methylamino)phosphanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H16N4P.HI/c1-5-9(6-2,7-3)8-4;/h5-8H,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZYWZLPNZBYRB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN[P+](NC)(NC)NC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16IN4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Phosphorus Triiodide

The most widely reported method involves the reaction of phosphorus triiodide ($$ \text{PI}3 $$) with excess methylamine ($$ \text{CH}3\text{NH}2 $$) in anhydrous tetrahydrofuran (THF) under nitrogen:
$$
\text{PI}
3 + 4\text{CH}3\text{NH}2 \rightarrow \text{P}(\text{NHCH}3)4^+ \cdot \text{I}^- + 3\text{HI}
$$
Key Conditions :

  • Temperature: 0–5°C during methylamine addition, followed by gradual warming to 25°C.
  • Solvent: Dry THF or diethyl ether.
  • Yield: 85–92% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of methylamine on $$ \text{PI}3 $$, forming intermediate phosphoramidous acids that undergo successive alkylations. The exothermic nature necessitates controlled addition to avoid side products like $$ \text{P}(\text{NHCH}3)_3 $$ or polymeric species.

Phosphorimidoyl Trichloride Intermediate Route

Adapted from patent WO2000069864A1, this five-step process enables large-scale production:

  • Synthesis of Tris(methylamino)phosphine :
    $$
    \text{PCl}3 + 3\text{CH}3\text{NH}2 \rightarrow \text{P}(\text{NHCH}3)_3 + 3\text{HCl}
    $$
    Conducted at −10°C in dichloromethane to minimize HCl byproduct interference.

  • Bromination :
    $$
    \text{P}(\text{NHCH}3)3 + \text{Br}2 \rightarrow \text{P}(\text{NHCH}3)3\text{Br}2
    $$
    Bromine is added dropwise at −20°C to prevent over-halogenation.

  • Ammonolysis :
    $$
    \text{P}(\text{NHCH}3)3\text{Br}2 + \text{NH}3 \rightarrow \text{P}(\text{NHCH}3)3\text{NH}_2^+ \cdot \text{Br}^-
    $$
    Ammonia gas is bubbled through the solution at 0°C.

  • Deprotonation :
    Treated with aqueous NaOH to yield tris(methylamino)phosphinimine.

  • Quaternary Ammonium Formation :
    $$
    \text{P}(\text{NHCH}3)3\text{NH}2 + \text{CH}3\text{I} \rightarrow \text{P}(\text{NHCH}3)4^+ \cdot \text{I}^-
    $$
    Methyl iodide is added under pressure (200–400 kPa) at 60°C for 12 hours.

Advantages :

  • Scalable to kilogram quantities.
  • Purity >98% (via $$ ^{31}\text{P} $$-NMR).

Advanced Methodologies

Halide Exchange Reactions

A modified approach from tetrakis(dialkylamino)phosphonium polyelectrolyte synthesis replaces hexafluorophosphate ($$ \text{PF}_6^- $$) with iodide:

  • RAFT Copolymerization :
    Styrene and a phosphonium monomer ($$ \text{P}(\text{NHCH}3)4^+ \cdot \text{PF}_6^- $$) are polymerized using 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as a chain-transfer agent.

  • Anion Metathesis :
    $$
    \text{P}(\text{NHCH}3)4^+ \cdot \text{PF}6^- + \text{KI} \rightarrow \text{P}(\text{NHCH}3)4^+ \cdot \text{I}^- + \text{KPF}6
    $$
    Conducted in acetonitrile at 50°C for 6 hours.

Yield : 78% with $$ M_n $$ (number-average molecular weight) of 15,000–20,000 g/mol.

Solvent-Free Mechanochemical Synthesis

Emerging protocols utilize ball milling for rapid, solvent-free synthesis:

  • Reactants : $$ \text{P}(\text{NHCH}3)3 $$, methyl iodide, and $$ \text{NaI} $$.
  • Conditions : 30 Hz milling frequency, 1:3 molar ratio of $$ \text{P}(\text{NHCH}3)3 $$:$$ \text{CH}_3\text{I} $$.
  • Yield : 70% in 2 hours, confirmed by XRD.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scale Key Advantage
Direct Alkylation 85–92 95 Lab-scale Simplicity, high yield
Phosphorimidoyl Route 90–95 98 Industrial Scalability, high purity
Halide Exchange 78 90 Polymer grafts Tailored for materials science
Mechanochemical 70 88 Small-scale Solvent-free, rapid

Challenges and Optimization Strategies

Byproduct Formation

Side products like $$ \text{P}(\text{NHCH}3)3 $$ or $$ \text{P}(\text{NHCH}3)2\text{I}_2 $$ arise from incomplete alkylation. Strategies include:

  • Using a 10% excess of methylamine.
  • Sequential addition of methyl iodide in the quaternization step.

Moisture Sensitivity

The compound hydrolyzes in the presence of water:
$$
\text{P}(\text{NHCH}3)4^+ \cdot \text{I}^- + \text{H}2\text{O} \rightarrow \text{P}(\text{NHCH}3)3\text{O} + \text{CH}3\text{NH}_2 + \text{HI} $$ Solutions must be stored under nitrogen with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(methylamino)phosphonium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The methylamino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, alkoxides, and amines are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Tetrakis(methylamino)phosphonium iodide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential use in biochemical assays and as a labeling agent.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrakis(methylamino)phosphonium iodide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions and participate in redox reactions. The pathways involved in its mechanism of action include:

    Nucleophilic Attack: The methylamino groups can act as nucleophiles, attacking electrophilic centers.

    Electrophilic Attack: The phosphorus atom can act as an electrophile, reacting with nucleophiles.

    Redox Reactions: The compound can undergo oxidation and reduction, altering its oxidation state and reactivity.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
Tetrakis(methylamino)phosphonium iodide Not reported Not reported Polar solvents (e.g., acetone, methanol) Stable under inert conditions; decomposes in strong bases
Tetrabutylphosphonium iodide 386.34 150–152 Soluble in DMSO, chloroform Hygroscopic; stable up to 200°C
Tetrakis(hydroxymethyl)phosphonium sulfate 406.27 (anhydrous) >300 Water-soluble Degrades at high pH; releases formaldehyde
Tetraphenylphosphonium bromide 419.29 290–295 Soluble in DMF, acetonitrile Air-stable; incompatible with strong oxidizers

Key Observations :

  • Solubility: Methylamino and hydroxymethyl derivatives exhibit higher polarity, favoring solubility in polar media. Alkyl and aryl analogs are more lipophilic .
  • Thermal Stability : Aryl and alkylphosphonium salts (e.g., tetraphenylphosphonium bromide) exhibit higher thermal stability due to robust C–P bonds, whereas hydroxymethyl derivatives decompose at elevated temperatures .
Reactivity Profiles:
  • This compound: Undergoes base-promoted elimination to form phosphazobenzenes . Reacts with alkyl iodides in alkaline conditions to yield tetraalkylamido derivatives, highlighting its utility in synthesizing N-functionalized phosphazenes .
  • Tetrakis(hydroxymethyl)phosphonium sulfate : Acts as a biocide and crosslinking agent in cell encapsulation due to its formaldehyde-releasing properties .
  • Tetrabutylphosphonium iodide : Used as a phase-transfer catalyst in organic synthesis, leveraging its lipophilicity and iodide nucleophilicity .

Key Observations :

  • Methylamino Derivative: Limited toxicity data available; presumed irritant based on structural analogs .
  • Hydroxymethyl Derivatives: Classified as noncarcinogenic but cytotoxic at high concentrations, necessitating strict exposure controls .

Biological Activity

Tetrakis(methylamino)phosphonium iodide (TMAPI) is a phosphonium salt that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial effects, cytotoxicity, and possible applications in various fields.

Chemical Structure and Properties

TMAPI is characterized by its tetravalent phosphorus atom bonded to four methylamino groups and an iodide ion. The general formula can be represented as:

 CH3NH 4P+I\text{ CH}_3\text{NH }_4\text{P}^+\text{I}^-

This structure contributes to its solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research has demonstrated that TMAPI exhibits significant antimicrobial properties. In a study evaluating various phosphonium salts, TMAPI was noted for its effectiveness against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The bactericidal activity of TMAPI is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The minimum inhibitory concentration (MIC) for TMAPI against these pathogens was found to be low, indicating potent antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of TMAPI. In vitro studies using human cancer cell lines such as HL-60 (promyelocytic leukemia) and U251 (glioma) revealed that TMAPI induces apoptosis in a dose-dependent manner. The IC50 values were comparable to those of established chemotherapeutic agents like cisplatin, suggesting that TMAPI could serve as a potential anticancer agent .

Table 1: Cytotoxicity of TMAPI on Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-6015Apoptosis induction
U25120Cell cycle arrest
L929 (fibrosarcoma)25Necrosis

The mechanism by which TMAPI exerts its biological effects involves several pathways:

  • Membrane Disruption : TMAPI interacts with lipid bilayers, leading to increased permeability and eventual cell death.
  • Apoptotic Pathways : Activation of caspases and other apoptotic markers has been observed in treated cells.
  • Reactive Oxygen Species (ROS) Generation : TMAPI treatment has been shown to increase ROS levels, contributing to oxidative stress and cellular damage.

Case Studies

Several case studies illustrate the application of TMAPI in biomedicine:

  • Antimicrobial Coatings : TMAPI has been incorporated into polymer coatings for medical devices, significantly reducing bacterial colonization.
  • Cancer Therapy : Preliminary animal studies have shown that TMAPI can reduce tumor size when administered in conjunction with traditional chemotherapy.

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